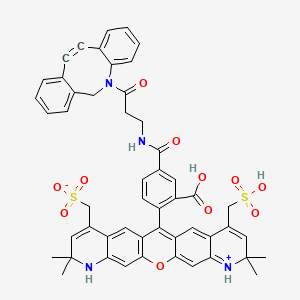
APDye 568 DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 568 DBCO is a bright, highly photostable, orange-fluorescent probe that is water-soluble and pH-independent over a wide range. It is spectrally similar to Alexa Fluor 568 and CF 568 . This compound reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole, making it ideal for applications where the presence of copper is a concern .
Vorbereitungsmethoden
APDye 568 DBCO is synthesized through a copper-free “click chemistry” reaction. This reaction involves the formation of a stable triazole by reacting with azides without the need for a copper catalyst or elevated temperatures . The industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and stability .
Analyse Chemischer Reaktionen
APDye 568 DBCO primarily undergoes a copper-free “click chemistry” reaction with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is not acceptable . The major product formed from this reaction is a stable triazole .
Wissenschaftliche Forschungsanwendungen
APDye 568 DBCO has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of APDye 568 DBCO involves its reaction with azides via a copper-free “click chemistry” reaction to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, making it suitable for applications where the presence of cytotoxic copper is a concern . The molecular targets and pathways involved in this reaction include azide-containing biomolecules .
Vergleich Mit ähnlichen Verbindungen
APDye 568 DBCO is spectrally similar to other fluorescent dyes such as Alexa Fluor 568 and CF 568 . its uniqueness lies in its ability to react with azides via a copper-free “click chemistry” reaction, making it ideal for applications where the presence of copper is a concern . Similar compounds include:
Eigenschaften
Molekularformel |
C51H44N4O11S2 |
|---|---|
Molekulargewicht |
953.0 g/mol |
IUPAC-Name |
[13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C51H44N4O11S2/c1-50(2)24-33(27-67(60,61)62)36-20-39-44(22-41(36)53-50)66-45-23-42-37(34(28-68(63,64)65)25-51(3,4)54-42)21-40(45)47(39)35-16-15-31(19-38(35)49(58)59)48(57)52-18-17-46(56)55-26-32-11-6-5-9-29(32)13-14-30-10-7-8-12-43(30)55/h5-12,15-16,19-25,53H,17-18,26-28H2,1-4H3,(H,52,57)(H,58,59)(H,60,61,62)(H,63,64,65) |
InChI-Schlüssel |
AVTBIRHZJFFSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)

![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)

![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)

![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)

